REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[CH3:5][C:6]1[N:14]=[C:13]([C:15]([F:18])([F:17])[F:16])[CH:12]=[CH:11][C:7]=1[C:8](O)=[O:9]>C1(C)C=CC=CC=1>[CH3:5][C:6]1[C:7]([C:8]([Cl:3])=[O:9])=[CH:11][CH:12]=[C:13]([C:15]([F:18])([F:17])[F:16])[N:14]=1
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Name
|
|
Quantity
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4.35 g
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Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
|
Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
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CC1=C(C(=O)O)C=CC(=N1)C(F)(F)F
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Name
|
|
Quantity
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75 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
the mixture was heated
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Type
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TEMPERATURE
|
Details
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at reflux for 3 hours
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Duration
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3 h
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Type
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CUSTOM
|
Details
|
the solvent was removed under reduced pressure
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Type
|
CUSTOM
|
Details
|
Excess thionyl chloride was removed by azeotrope with toluene
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Name
|
|
Type
|
|
Smiles
|
CC1=NC(=CC=C1C(=O)Cl)C(F)(F)F
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |